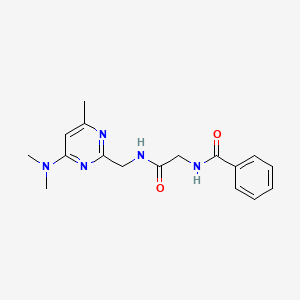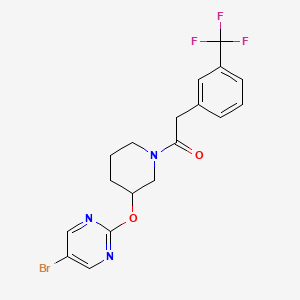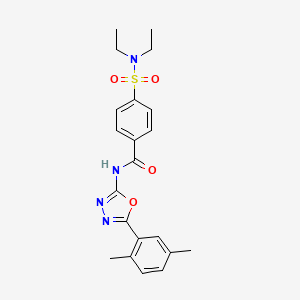
4-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)thiophene-2-carboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of compounds known as transient receptor potential (TRP) channels, which are involved in various physiological processes such as pain sensation, temperature regulation, and taste perception.
Scientific Research Applications
Photostabilizers for Poly(vinyl chloride)
New thiophene derivatives have been synthesized and shown to significantly reduce the level of photodegradation in poly(vinyl chloride) (PVC) films. This suggests potential applications in improving the longevity and stability of PVC materials when exposed to UV radiation. These findings hint at the broader utility of thiophene derivatives in material science, especially in the development of photostabilizers for various polymers (Balakit et al., 2015).
Antimicrobial Agents
Thiophene compounds have been explored for their antimicrobial properties. Specifically, thiophen-2(5H)-ones and thiourea derivatives demonstrated significant activity against bacterial biofilms, suggesting potential for these compounds in developing new antimicrobial agents with antibiofilm properties. This application is crucial in addressing the challenge of bacterial resistance, indicating the compound's relevance in medical and pharmaceutical research (Benneche et al., 2011); (Limban et al., 2011).
Material Science and Organic Electronics
Thiophene derivatives play a significant role in the synthesis of conductive polymers and materials for organic electronics. For example, functionalized thiophene polymers have been synthesized for their electrochromic properties and potential applications in electronic devices. This research avenue underscores the compound's relevance in advancing organic electronics and developing new materials with desirable electronic properties (Cihaner & Önal, 2007).
Anticancer Activity
Research into thiophene derivatives also extends to the medical field, where certain thiophene-2-carboxamide derivatives have been synthesized and evaluated for their anticancer activity. These studies suggest that modifications to the thiophene structure can yield compounds with significant potential in cancer treatment, opening avenues for further investigation into their therapeutic applications (Atta & Abdel‐Latif, 2021).
properties
IUPAC Name |
4-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO2S/c1-19-12(10-4-2-3-5-11(10)16)7-17-14(18)13-6-9(15)8-20-13/h2-6,8,12H,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIIMXYRIBLYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=CS1)Br)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2648489.png)
![1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione](/img/structure/B2648490.png)
![2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2648491.png)
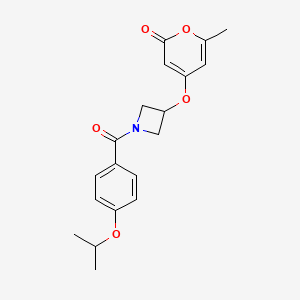

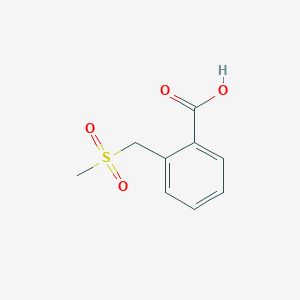
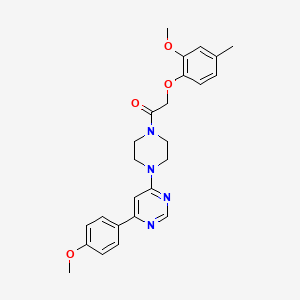
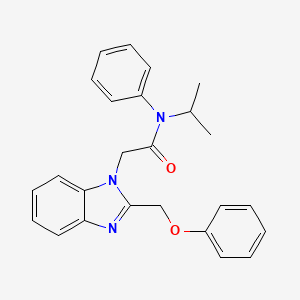
![2-Isobutylsulfanyl-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2648501.png)

